molecular formula C7H4BrClN2 B6314367 5-Bromo-6-chloropyrazolo[1,5-a]pyridine CAS No. 1427366-24-2

5-Bromo-6-chloropyrazolo[1,5-a]pyridine

Cat. No.: B6314367
CAS No.: 1427366-24-2
M. Wt: 231.48 g/mol
InChI Key: PSBSWQYPVBIHAK-UHFFFAOYSA-N
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Description

5-Bromo-6-chloropyrazolo[1,5-a]pyridine: is a heterocyclic compound with the molecular formula C7H4BrClN2 and a molecular weight of 231.48 g/mol . It is a derivative of pyrazolo[1,5-a]pyridine, characterized by the presence of bromine and chlorine substituents at the 5 and 6 positions, respectively. This compound is primarily used as an intermediate in the synthesis of various pharmaceuticals and agrochemicals .

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: 5-Bromo-6-chloropyrazolo[1,5-a]pyridine can undergo nucleophilic substitution reactions where the bromine or chlorine atoms are replaced by other nucleophiles.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to yield various derivatives.

    Coupling Reactions: It can participate in coupling reactions such as Suzuki or Heck coupling to form more complex molecules.

Common Reagents and Conditions:

Major Products:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide yields azido derivatives, while coupling reactions can produce biaryl compounds .

Scientific Research Applications

Chemistry:

5-Bromo-6-chloropyrazolo[1,5-a]pyridine is used as a building block in the synthesis of various heterocyclic compounds.

Biology and Medicine:

In biological research, this compound is used to study enzyme inhibition and receptor binding due to its ability to interact with specific biological targets.

Industry:

In the agrochemical industry, this compound is used as an intermediate in the synthesis of herbicides and pesticides. Its derivatives have shown efficacy in controlling various agricultural pests .

Mechanism of Action

The mechanism of action of 5-Bromo-6-chloropyrazolo[1,5-a]pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine and chlorine substituents enhance its binding affinity and selectivity towards these targets. For example, it can inhibit certain kinases by binding to their active sites, thereby blocking their activity and downstream signaling pathways .

Comparison with Similar Compounds

  • 5-Bromo-4-chloropyrazolo[1,5-a]pyridine
  • 6-Bromopyrazolo[1,5-a]pyrimidine-3-carbonitrile
  • 5-Bromo-6-chloropyrazolo[1,5-a]pyrimidine

Comparison:

Compared to these similar compounds, 5-Bromo-6-chloropyrazolo[1,5-a]pyridine is unique due to its specific substitution pattern, which influences its reactivity and binding properties. The presence of both bromine and chlorine atoms at the 5 and 6 positions, respectively, provides a distinct electronic environment that can affect its chemical behavior and interactions with biological targets .

Properties

IUPAC Name

5-bromo-6-chloropyrazolo[1,5-a]pyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4BrClN2/c8-6-3-5-1-2-10-11(5)4-7(6)9/h1-4H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSBSWQYPVBIHAK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C2C=C(C(=CN2N=C1)Cl)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4BrClN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.48 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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